Degradation Potency (DC50) Benchmarking: PROTAC KRAS G12D degrader 1 Versus Structural Analogs
PROTAC KRAS G12D degrader 1 (compound 8o in the originating publication) achieves a DC50 of 38.06 nM for KRAS G12D degradation, representing optimized linker-dependent activity from structure-activity relationship (SAR) studies of a 21-compound series [1]. In direct comparison within the same study and assay system, earlier analogs (compounds 8a-8n) exhibited DC50 values ranging from >100 nM to undetectable degradation activity due to suboptimal linker composition and impaired membrane permeability [1].
| Evidence Dimension | KRAS G12D degradation potency (DC50) |
|---|---|
| Target Compound Data | 38.06 nM |
| Comparator Or Baseline | Compounds 8a-8n (structurally related PROTAC analogs with varying linkers): DC50 >100 nM to undetectable |
| Quantified Difference | ≥2.6-fold improvement in DC50 relative to the least active characterized analogs; linker optimization was essential for achieving nanomolar potency |
| Conditions | KRAS G12D-mutant AsPC-1 pancreatic cancer cells; Western blot quantification; VHL- and proteasome-dependent degradation verified via VHL ligand competition and MG-132 inhibition |
Why This Matters
Procurement decisions benefit from documented SAR validation confirming that linker optimization in this specific compound achieves measurable target engagement, distinguishing it from unoptimized or inactive analogs in the same series.
- [1] Zhou C, et al. Design, Synthesis, and Biological Evaluation of Potent and Selective PROTAC Degraders of Oncogenic KRASG12D. J Med Chem. 2024;67(2):1147-1167. View Source
